(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Overview
Description
“(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one” is a chemical compound with the CAS Number: 99208-71-6 . It has a molecular weight of 155.2 . The IUPAC name for this compound is (S)-3,3-dimethyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years .Molecular Structure Analysis
The this compound molecule contains a total of 25 bonds. There are 12 non-H bonds, 1 multiple bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 tertiary amide (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution patterns in oxazole derivatives play a pivotal role in delineating the biological activities .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
1. Application in the Synthesis of Indolizidine and Pyrrolizidine Alkaloids
The compound (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one has been applied in the synthesis of indolizidine and pyrrolizidine alkaloids. It is prepared from (S)-pyroglutamic acid and has been used to generate enantiopure bicyclic compounds. These compounds are useful for the stereoselective synthesis of trans-2,5-disubstituted pyrrolidines, illustrating its role in forming indolizidine toxins and enantiodivergent syntheses of alkaloids like xenovenine (Dhimane et al., 1998).
2. Conformational Studies in 1,2-Oxazine Chemistry
Research on the conformational equilibria in dimethyltetrahydro-1,2-oxazines, which are chemically related to this compound, has been reported. These studies contribute to the understanding of the stability and structural dynamics of such compounds, with implications for the design of more effective chemical syntheses (Riddell, 1975).
3. Development of New Heterocyclic Compounds
This compound has been used in developing new heterocyclic structures like oxazolo[3,2-a]indoles, pyrrolo-, and azepino-[1,2-a]indoles. These are formed through skeletal rearrangements, showcasing the versatility of the compound in synthetic organic chemistry and its potential for creating diverse molecular architectures (Letcher et al., 1993).
4. Use in Stereoselective Synthesis
The compound plays a crucial role in the stereoselective synthesis of complex molecules. For instance, it has been used in synthesizing compounds like (Z)-2-(2,2,7,7-Tetramethyl-7a-phenyl-7,7a-dihydropyrrolo[2,1-b]oxazol-3(2H)-ylidene)acetonitrile, illustrating its utility in creating stereochemically defined structures (Oparina et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery programme .
Biochemical Analysis
Biochemical Properties
It is known that oxazolones, a class of compounds to which this compound belongs, have been used as a general template for the stereoselective syntheses of amino acids and heterocyclic scaffolds .
Cellular Effects
Some related compounds have shown potential anti-inflammatory effects .
Molecular Mechanism
Oxazolones have been used as starting blocks for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .
Temporal Effects in Laboratory Settings
Related compounds have shown significant effects over time in laboratory settings .
Metabolic Pathways
Related compounds have been involved in the synthesis of amino acids and heterocyclic scaffolds .
Properties
IUPAC Name |
(7aS)-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2)9-6(5-11-8)3-4-7(9)10/h6H,3-5H2,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXXRLXVAZGQAL-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N2C(CCC2=O)CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N2[C@@H](CCC2=O)CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447563 | |
Record name | (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99208-71-6 | |
Record name | (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7aS)-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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